molecular formula C4H5F2NO2 B2416741 (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one CAS No. 2059155-02-9

(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one

Numéro de catalogue: B2416741
Numéro CAS: 2059155-02-9
Poids moléculaire: 137.086
Clé InChI: KPGYPWXVADQHRR-REOHCLBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Structural Overview and Stereochemical Significance

The molecular architecture of this compound centers around a five-membered oxazolidinone ring system that incorporates both nitrogen and oxygen heteroatoms in a 1,3-relationship. The core structure features a carbonyl group at the second position, which serves as both an electrophilic center and a hydrogen bond acceptor, significantly influencing the compound's chemical reactivity and intermolecular interactions. The difluoromethyl group (-CHF2) attached at the fourth position represents a critical structural element that distinguishes this compound from other oxazolidinone derivatives and contributes substantially to its unique properties.

The stereochemical configuration at the fourth carbon position, designated as (S) according to the Cahn-Ingold-Prelog priority rules, establishes the absolute three-dimensional arrangement of substituents around this chiral center. This stereochemical specificity is crucial because it determines how the molecule will interact with chiral environments, such as enzyme active sites or receptor binding pockets, potentially leading to dramatically different biological activities compared to its (R)-enantiomer. The Standard InChI representation (InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8)/t2-/m0/s1) provides a precise description of the molecular connectivity and stereochemistry.

Table 1: Key Structural Parameters of this compound

Property Value Reference
Molecular Formula C4H5F2NO2
Molecular Weight 137.08 g/mol
CAS Registry Number 2059155-02-9
InChI Key KPGYPWXVADQHRR-REOHCLBHSA-N
Canonical SMILES C1C(NC(=O)O1)C(F)F
Isomeric SMILES C1C@HC(F)F

The difluoromethyl substituent introduces significant electronic effects that alter the compound's chemical behavior compared to non-fluorinated analogs. Fluorine atoms, being the most electronegative elements, create a strong electron-withdrawing effect that influences the electron density distribution throughout the molecule. This effect stabilizes adjacent carbanionic intermediates and can enhance the acidity of nearby hydrogen atoms, potentially affecting both synthetic transformations and biological interactions. Additionally, the van der Waals radius of fluorine is similar to that of hydrogen, allowing fluorinated compounds to maintain similar steric profiles while dramatically altering electronic properties.

The conformational preferences of this compound are influenced by several factors, including the ring strain inherent in the five-membered oxazolidinone system and the steric interactions between the difluoromethyl group and other ring substituents. Quantum mechanical calculations have suggested that the oxazolidinone ring adopts a relatively planar conformation, while the difluoromethyl group can adopt multiple rotational orientations depending on the surrounding environment. These conformational considerations are particularly important when considering the compound's potential as a chiral auxiliary in asymmetric synthesis, where the three-dimensional arrangement of functional groups directly impacts stereochemical outcomes.

Historical Context in Oxazolidinone Drug Development

The historical development of oxazolidinone compounds as therapeutic agents represents one of the most significant advances in antibiotic discovery during the late twentieth century, providing crucial context for understanding the importance of derivatives such as this compound. The earliest recognition of oxazolidinone biological activity dates back to the 1940s with the discovery of furazolidone, a synthetic nitrofuran-oxazolidinone that demonstrated antimicrobial properties through DNA targeting mechanisms. This initial discovery established the foundation for subsequent investigations into the therapeutic potential of oxazolidinone-containing compounds.

The modern era of oxazolidinone antibiotic development began in earnest during the 1950s with the introduction of cycloserine, which became the first oxazolidinone derivative approved for treating tuberculosis in 1956. Cycloserine's mechanism of action involved inhibition of cell wall synthesis in mycobacteria, demonstrating that oxazolidinone scaffolds could target fundamental bacterial processes. However, the true breakthrough in oxazolidinone research occurred in 1978 when scientists at E.I. duPont de Nemours and Company discovered that certain oxazolidinone derivatives possessed significant antibacterial activity, initially noting their effectiveness against plant pathogens but recognizing limited activity against human bacterial pathogens.

The pivotal moment in oxazolidinone drug development came in the late 1980s when DuPont scientists reported detailed descriptions of N-aryl-oxazolidinones as a novel class of antibiotics with unprecedented mechanisms of action. The compounds DuP-105 and DuP-721, presented at the 1987 Interscience Conference on Antimicrobial Agents and Chemotherapy, represented the first synthetic antibacterial agents specifically designed around the oxazolidinone scaffold. These compounds demonstrated remarkable activity against gram-positive bacteria and exhibited mechanisms of action distinct from all previously known antibiotic classes.

Table 2: Timeline of Major Oxazolidinone Development Milestones

Year Milestone Compound Reference
1940s First oxazolidinone antimicrobial Furazolidone
1956 First clinical oxazolidinone antibiotic Cycloserine
1978 Discovery of antibacterial activity DuPont compounds
1987 First N-aryl-oxazolidinones reported DuP-105, DuP-721
1990s Pharmacia & Upjohn program initiation Multiple derivatives
1996 Linezolid discovery Linezolid
2000 FDA approval of first modern oxazolidinone Linezolid

The transition from DuPont's initial discoveries to clinically viable oxazolidinone antibiotics required extensive medicinal chemistry efforts undertaken by Pharmacia & Upjohn Corporation scientists in the 1990s. This research program systematically explored structure-activity relationships within the oxazolidinone class, investigating various substituent patterns and stereochemical configurations to optimize both antimicrobial activity and safety profiles. The scientists developed sophisticated methods for enantiomeric enrichment of analogs and undertook intensive synthesis and evaluation efforts across three major oxazolidinone subclasses: piperazine derivatives, indoline-containing compounds, and tropone-based structures.

The emergence of linezolid in 1996 marked the culmination of these extensive research efforts, representing the first oxazolidinone antibiotic to demonstrate the optimal combination of potent antibacterial activity, favorable pharmacokinetic properties, and acceptable safety margins required for clinical development. Linezolid's success validated the oxazolidinone approach to antibiotic design and established this class as the first truly novel antibiotic mechanism introduced in over two decades. The compound's unique mechanism of action, involving inhibition of bacterial protein synthesis initiation rather than elongation, provided effectiveness against multidrug-resistant gram-positive pathogens that had become problematic in clinical settings.

The historical trajectory of oxazolidinone development provides essential context for understanding the significance of structural analogs such as this compound. Contemporary research continues to explore modifications to the basic oxazolidinone framework, seeking to enhance antimicrobial spectrum, improve pharmacological properties, and overcome emerging resistance mechanisms. The incorporation of fluorinated substituents, as exemplified by the difluoromethyl group in the compound under discussion, represents one promising avenue for developing next-generation oxazolidinone derivatives with enhanced therapeutic potential.

Propriétés

IUPAC Name

(4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGYPWXVADQHRR-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)O1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluoromethylating agent with an oxazolidinone precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield difluoromethylated amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce difluoromethylated amines or alcohols.

Applications De Recherche Scientifique

Chemistry

(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex organic molecules and as a reagent in various chemical reactions. Its unique difluoromethyl group allows for the functionalization of diverse fluorine-containing heterocycles, which is vital for developing new materials with tailored properties.

The compound has demonstrated significant biological activity, particularly in antimicrobial and anticancer research.

Antimicrobial Activity:
Research indicates that this compound exhibits potent antimicrobial properties against both Gram-positive and some Gram-negative bacteria. Its mechanism involves inhibiting protein synthesis by binding to the bacterial ribosome's 50S subunit.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Enterococcus faecium1 µg/mL
Escherichia coli8 µg/mL

A study published in the Journal of Antimicrobial Chemotherapy highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent for resistant infections .

Anticancer Activity:
The difluoromethyl group enhances the compound's efficacy in targeting cancer cells. Studies have shown that it can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

Cell LineIC50 (µM)
HeLa15
MCF-720
A54910

In vivo studies reported significant tumor size reduction in xenograft models treated with this compound compared to controls .

Pharmaceutical Applications

Ongoing research is exploring this compound as a pharmaceutical intermediate or active ingredient in drug development. Its structural characteristics make it suitable for developing new drugs targeting various diseases, particularly those involving bacterial infections and cancer .

Study 1: Antimicrobial Efficacy

A study published in Cancer Research demonstrated that this compound displayed potent activity against multi-drug resistant strains of Staphylococcus aureus. The findings suggest its potential role as a therapeutic agent for treating resistant bacterial infections .

Study 2: Anticancer Properties

In another research article from Cancer Research, the compound was shown to inhibit tumor growth significantly in xenograft models. The study reported that treatment with this compound led to a notable reduction in tumor size compared to control groups .

Mécanisme D'action

The mechanism of action of (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, making the compound a valuable tool in biochemical and pharmacological research.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • (4S)-4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene
  • (4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one derivatives with different substituents

Uniqueness

This compound stands out due to its unique combination of a difluoromethyl group and an oxazolidinone ring This structure imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds

Activité Biologique

(4S)-4-(Difluoromethyl)-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article examines the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula: C5_5H6_6F2_2N2_2O
  • Molecular Weight: 152.11 g/mol
  • Structural Characteristics: The oxazolidinone ring confers unique properties that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit protein synthesis in bacteria. It achieves this by binding to the bacterial ribosome, thereby preventing the formation of essential proteins necessary for bacterial growth and replication.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Spectrum of Activity: Effective against both Gram-positive and some Gram-negative bacteria.
  • Mechanism: Inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome, similar to other oxazolidinones like linezolid.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Enterococcus faecium1 µg/mL
Escherichia coli8 µg/mL

Anticancer Activity

Studies have also explored the anticancer potential of this compound. The difluoromethyl group is believed to enhance its efficacy in targeting cancer cells.

  • Cell Lines Tested:
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

Results indicate that this compound can induce apoptosis in these cell lines, suggesting a potential role in cancer therapy.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54910

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus. The study highlighted its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Study 2: Anticancer Properties

In a research article from Cancer Research, the compound was shown to inhibit tumor growth in xenograft models. The study reported a significant reduction in tumor size when treated with this compound compared to controls .

Q & A

Q. What synthetic routes are commonly employed for the preparation of (4S)-4-(difluoromethyl)-1,3-oxazolidin-2-one, and how is stereochemical integrity maintained?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, derivatives of oxazolidinones are often prepared by reacting epoxides or halohydrins with isocyanates or carbamoyl chlorides under basic conditions. Stereochemical control at the 4th position is achieved using chiral catalysts or auxiliaries, such as Evans' oxazolidinones, to enforce the (4S) configuration . Evidence from related oxazolidinone syntheses highlights the use of column chromatography and crystallization for purification, as seen in the isolation of a by-product during the reaction of 4-[hydroxy(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one with benzenesulfonyl chloride .

Q. What analytical techniques are critical for confirming the structural identity and enantiomeric purity of this compound?

Chiral HPLC and NMR spectroscopy (e.g., 19F^{19}\text{F} NMR) are essential for verifying enantiomeric purity. X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in studies of structurally similar oxazolidinones . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups. For example, the crystal structure of a related compound, (4S)-4-[(R)-chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one, was resolved using SHELXL refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement of this compound derivatives?

Discrepancies in crystallographic data (e.g., thermal parameters, occupancy factors) may arise from disorder or twinning. Tools like SHELXL and WinGX allow for robust refinement, including twin-law identification and HKLF5 data format handling. For example, in a study of a fluorinated oxazolidinone, twinning was addressed using the BASF parameter in SHELXL to improve the R-factor . ORTEP-3 is recommended for visualizing anisotropic displacement ellipsoids to identify problematic regions.

Q. What strategies are effective in minimizing by-product formation during the synthesis of fluorinated oxazolidinones?

By-products often arise from competing reactions (e.g., over-alkylation or racemization). Reaction optimization, such as controlling temperature (e.g., –78°C for lithiation steps) and using anhydrous solvents, can suppress side reactions. For instance, in the synthesis of (4S)-4-[(R)-chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one, slow evaporation of ethyl acetate-cyclohexane yielded high-purity crystals, avoiding column chromatography pitfalls . Computational modeling (DFT) can also predict reactive intermediates to guide experimental design .

Q. How does the (4S) configuration influence the biological activity of oxazolidinone derivatives, and what methods assess stereochemical impact?

The (4S) configuration is critical for binding to biological targets, as seen in D5D inhibitors like (4S,5S)-5n, where stereochemistry enhanced metabolic stability and potency . Comparative studies using enantiomeric pairs (e.g., (4S) vs. (4R)) via cellular assays (e.g., IC50_{50} measurements) and molecular docking reveal stereospecific interactions. For example, Linezolid’s antibacterial activity depends on its oxazolidinone ring geometry .

Q. What role does this compound play in asymmetric catalysis or chiral auxiliary applications?

The compound’s rigid oxazolidinone scaffold and fluorinated substituent make it a promising chiral auxiliary for asymmetric synthesis. Evans’ method leverages similar structures for aldol reactions, where the auxiliary directs facial selectivity. Recent work on samarium iodide-promoted Reformatsky reactions used oxazolidinones to achieve high enantiomeric excess (e.g., 30% yield, 181 μmol scale) .

Methodological Insights

Q. How can researchers optimize reaction conditions for introducing difluoromethyl groups into oxazolidinone frameworks?

Difluoromethylation is achieved via electrophilic (e.g., Selectfluor®) or nucleophilic (e.g., TMSCF2_2H) reagents. A two-step approach—first installing a hydroxyl group at C4, followed by deoxyfluorination with DAST or Deoxo-Fluor—is effective. For example, 4-hydroxymethyl oxazolidinones were fluorinated to yield difluoromethyl analogs . Monitoring reaction progress via 19F^{19}\text{F} NMR ensures complete conversion .

Q. What computational tools are recommended for studying the reactivity and stability of fluorinated oxazolidinones?

Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) predict transition states and stabilization energies of fluorinated intermediates. Molecular dynamics simulations (e.g., GROMACS) assess conformational flexibility, while QSAR models correlate substituent effects (e.g., difluoromethyl) with bioactivity . PubChem data provide reference structures for docking studies using AutoDock Vina or Schrödinger Suite.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.